![molecular formula C11H10ClN3OS B487661 N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 724435-69-2](/img/structure/B487661.png)
N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research. CTM is a thiadiazole derivative, which is a class of compounds that have been found to exhibit various biological activities. CTM has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation and survival. N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. In addition, N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its potential as a new anti-cancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide also has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its potential side effects.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One area of research is the development of new formulations of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide that improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes and pathways targeted by N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which could lead to the development of more targeted therapies.
In addition, further studies are needed to investigate the potential side effects of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its long-term safety. Finally, research is needed to investigate the potential of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as a treatment for other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a promising compound with potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its potential side effects, as well as to develop new formulations and investigate its potential as a treatment for other diseases.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 3-chloro-2-methyl aniline with thiosemicarbazide in the presence of acetic acid, followed by the addition of methyl iodide. The resulting compound is then treated with chloroacetyl chloride to yield N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-8(12)4-3-5-9(6)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLTEKCJNXFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=NS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329972 | |
Record name | N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
CAS RN |
724435-69-2 | |
Record name | N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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